1,4-Benzenediamine-d8

Catalog No.
S1526539
CAS No.
153200-73-8
M.F
C6H8N2
M. Wt
116.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Benzenediamine-d8

CAS Number

153200-73-8

Product Name

1,4-Benzenediamine-d8

IUPAC Name

1-N,1-N,4-N,4-N,2,3,5,6-octadeuteriobenzene-1,4-diamine

Molecular Formula

C6H8N2

Molecular Weight

116.19 g/mol

InChI

InChI=1S/C6H8N2/c7-5-1-2-6(8)4-3-5/h1-4H,7-8H2/i1D,2D,3D,4D/hD4

InChI Key

CBCKQZAAMUWICA-GCJHLHDMSA-N

SMILES

C1=CC(=CC=C1N)N

Canonical SMILES

C1=CC(=CC=C1N)N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N([2H])[2H])[2H])[2H])N([2H])[2H])[2H]

The exact mass of the compound 1-N,1-N,4-N,4-N,2,3,5,6-octadeuteriobenzene-1,4-diamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,4-Benzenediamine-d8 (CAS 153200-73-8) is a high-purity, fully deuterated (>98 atom % D) stable isotope-labeled analog of p-phenylenediamine (PPD). In analytical and bioanalytical chemistry, it serves as the definitive internal standard for Isotope Dilution Mass Spectrometry (IDMS) workflows targeting PPD and its metabolites in complex matrices such as human urine, whole blood, and cosmetic formulations[1]. By providing an identical physicochemical profile to native PPD with a distinct mass shift, this compound enables precise quantification, correcting for the severe matrix effects, rapid oxidation, and variable extraction recoveries that typically confound aromatic diamine analysis [2].

Substituting 1,4-Benzenediamine-d8 with non-isotopic internal standards (such as acetanilide) or structural isomers (like o-phenylenediamine) introduces critical quantification errors in mass spectrometry workflows. Native PPD is highly reactive, prone to rapid auto-oxidation, and exhibits poor absolute extraction recoveries (often 51–56%) from biological matrices due to protein binding[1]. Furthermore, during electrospray ionization (ESI), early-eluting aromatic amines suffer from severe matrix-induced ion suppression. Non-isotopic standards do not co-elute exactly with PPD, meaning they experience different ionization environments and fail to correct for these matrix effects, leading to high inter-assay imprecision and biased pharmacokinetic or toxicological data [2].

Elimination of ESI Matrix Suppression Bias in Biological Fluids

In LC-MS/MS analysis of human urine and blood, native PPD experiences severe electrospray ionization (ESI) suppression at its retention time due to co-eluting matrix components. Utilizing 1,4-Benzenediamine-d8 as a co-eluting stable isotope internal standard mirrors this suppression identically. Validation studies demonstrate that while absolute signal intensity drops significantly, the use of the deuterated standard maintains the calibration curve slope variance below 5% across different matrices, compared to >15% bias when using non-isotopic standards like acetanilide[1].

Evidence DimensionCalibration slope variance (Matrix vs. Solvent)
Target Compound Data< 5% variance (using PPD-d8)
Comparator Or Baseline> 15% bias (using non-isotopic IS acetanilide)
Quantified DifferenceGreater than 3-fold reduction in matrix-induced quantification error
ConditionsLC-ESI-MS/MS of human urine and blood extracts

Ensures regulatory-compliant accuracy in toxicological and pharmacokinetic monitoring by neutralizing matrix-dependent ionization variations.

Normalization of Variable Extraction Recoveries

Liquid-liquid and solid-phase extractions of PPD from complex matrices typically yield low absolute recoveries (51–56%) due to the compound's reactivity and protein binding [1]. The addition of 1,4-Benzenediamine-d8 prior to sample preparation acts as an exact surrogate. Because it undergoes identical physical and chemical losses during extraction, the isotope-dilution corrected recovery routinely achieves 94–105%, mathematically compensating for the ~40-50% absolute loss that non-isotopic standards fail to track [2].

Evidence DimensionCorrected Method Recovery
Target Compound Data94–105% (Isotope dilution with PPD-d8)
Comparator Or Baseline51–56% absolute recovery (Uncorrected / non-isotopic IS)
Quantified Difference38–49% improvement in reported recovery accuracy
ConditionsSolid-phase or liquid-liquid extraction from complex biological or cosmetic matrices

Prevents under-reporting of PPD concentrations in safety and exposure assessments by mathematically recovering extraction losses.

Isotopic Crosstalk Prevention in GC-MS Workflows

In gas chromatography-mass spectrometry (GC-MS) workflows where protic exchange is avoided, 1,4-Benzenediamine-d8 maintains its full +8 Da mass shift, providing a precursor mass of 116 m/z compared to 108 m/z for native PPD. This wide separation prevents the isotopic crosstalk that occurs when using lower-mass internal standards or non-isotopic analogs, ensuring strict linearity (r2 > 0.999) across a broad calibration range of 1.0 to 1275 μg/mL [1].

Evidence DimensionIsotopic Crosstalk Prevention (GC-MS)
Target Compound DataFull +8 Da shift (m/z 116)
Comparator Or BaselineNative PPD (m/z 108) or non-isotopic IS
Quantified Difference8 Da separation ensuring r2 > 0.999 linearity
ConditionsElectron ionization GC-MS without derivatization

Ensures zero baseline interference and strict quantitative linearity in high-throughput cosmetic and forensic screening.

Clinical Toxicology and Pharmacokinetic Profiling

Essential for quantifying PPD and its acetylated metabolites (MAPPD, DAPPD) in human blood and urine to assess systemic exposure and metabolism following hair dye application or accidental ingestion[1].

Cosmetic and Consumer Product Compliance Testing

Used as the primary internal standard for the regulatory screening of temporary tattoos and commercial hair dyes, ensuring accurate determination of restricted aromatic amines despite highly viscous and complex product matrices[2].

Environmental Water Quality Monitoring

Procured for environmental LC-MS/MS workflows to track PPD and its oxidative derivatives (such as tire-derived PPD-quinones) in surface waters and roadway runoff, where isotope dilution is mandatory to overcome severe environmental matrix effects [3].

XLogP3

-0.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Wikipedia

(~2~H_4_)Benzene-1,4-(~2~H_4_)diamine

Dates

Last modified: 04-14-2024

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